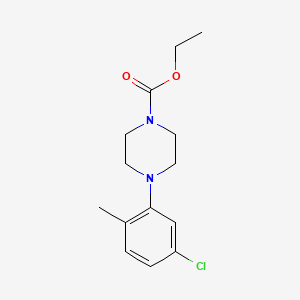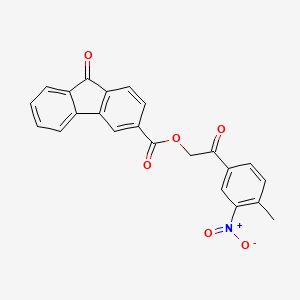
ethyl 4-(5-chloro-2-methylphenyl)-1-piperazinecarboxylate
Übersicht
Beschreibung
Ethyl 4-(5-chloro-2-methylphenyl)-1-piperazinecarboxylate, also known as etizolam, is a benzodiazepine analog that has gained popularity in the research community due to its unique pharmacological properties. Etizolam is a thienodiazepine derivative that is structurally similar to benzodiazepines, but it has a different mechanism of action and a shorter half-life. In
Wirkmechanismus
Etizolam acts as a positive allosteric modulator of the GABA-A receptor, which is the same mechanism of action as benzodiazepines. However, ethyl 4-(5-chloro-2-methylphenyl)-1-piperazinecarboxylate has a higher affinity for the α2 subunit of the receptor compared to the α1 subunit, which may explain its anxiolytic properties without causing excessive sedation or muscle relaxation.
Biochemical and Physiological Effects:
Etizolam has been shown to increase the binding of GABA to the GABA-A receptor, which leads to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and anxiolytic effects. Etizolam also has sedative, hypnotic, and muscle relaxant effects, which are mediated by its action on the GABA-A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
Etizolam has several advantages for use in laboratory experiments. It has a shorter half-life compared to benzodiazepines, which allows for more precise dosing and reduces the risk of accumulation in the body. Etizolam is also less likely to cause respiratory depression or dependence compared to benzodiazepines. However, ethyl 4-(5-chloro-2-methylphenyl)-1-piperazinecarboxylate has limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Zukünftige Richtungen
There are several future directions for ethyl 4-(5-chloro-2-methylphenyl)-1-piperazinecarboxylate research. One area of interest is the development of new analogs with improved pharmacological properties. Another area of research is the investigation of this compound's potential to treat other conditions, such as depression and post-traumatic stress disorder. Additionally, more research is needed to understand the long-term effects of this compound use and its potential for abuse. Overall, this compound has shown promise as a research tool and a potential therapeutic agent, and further research is needed to fully explore its potential.
Wissenschaftliche Forschungsanwendungen
Etizolam has been extensively studied for its anxiolytic, sedative, hypnotic, and muscle relaxant properties. It has been shown to be effective in treating anxiety disorders, insomnia, and muscle spasms. Etizolam has also been used as a premedication before surgery and as an adjunct to anesthesia. In addition, ethyl 4-(5-chloro-2-methylphenyl)-1-piperazinecarboxylate has been studied for its potential to treat alcohol withdrawal syndrome and opioid withdrawal syndrome.
Eigenschaften
IUPAC Name |
ethyl 4-(5-chloro-2-methylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-19-14(18)17-8-6-16(7-9-17)13-10-12(15)5-4-11(13)2/h4-5,10H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFBCIHHORMBCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycylglycinate](/img/structure/B4715619.png)
![2-[(3-nitrobenzoyl)amino]-N-(2-phenoxyethyl)benzamide](/img/structure/B4715620.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4715624.png)
![2-[(5-bromo-2-chlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4715630.png)

![2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethyl thiocyanate](/img/structure/B4715639.png)
![ethyl 4-(2-chlorophenyl)-2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4715640.png)
![1-[(3-methylbutyl)thio]-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4715643.png)

![3-(4-chlorobenzyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B4715668.png)
![2-(4-chlorophenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4715671.png)
![1-(3,4-dimethylphenyl)-4-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4715677.png)
